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molecular formula C13H12OS B8731816 Benzene, 1-methoxy-4-(phenylthio)- CAS No. 5633-57-8

Benzene, 1-methoxy-4-(phenylthio)-

Cat. No. B8731816
M. Wt: 216.30 g/mol
InChI Key: QLPJEUPWCYCFKB-UHFFFAOYSA-N
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Patent
US07112697B1

Procedure details

The general procedure was used to convert iodobenzene and 4-methoxybenzenethiol to the title product. Purification by flash chromatography (hexane/CH2Cl2 [3:1] as the eluent) gave the analytically pure product as a clear oil (410 mg, 95% yield). 1H NMR (300 MHz, CDCl3) δ 7.27 (dt, J=8.85, 2H; Ha, Ha′), 7.12–6.96 (m, 5H; HC, Hc′, Hd, Hd′, He), 6.75 (dt, 2H; Hb, Hb′), 3.67 (s, 3H; methyl protons). 13C NMR (75 MHz, CDCl3) δ 159.76 (C4), 138.56 (C8), 135.32 (C2, C6), 128.86 (C9, C13), 128.10 (C10, C12), 125.68 (C11), 124.19 (C1), 114.92 (C3, C5), 55.27 (C7). Anal. Calcd. for C13H12OS: C, 72.19; H, 5.59; S, 14.82; Found C, 72.26; H, 5.59; S, 14.65.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([SH:16])=[CH:12][CH:11]=1>>[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([S:16][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)SC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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